2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride
Overview
Description
The compound “2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor . It’s also water-soluble .
Synthesis Analysis
A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .
Molecular Structure Analysis
The molecular formula for “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is C7H16ClNO4 .
Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor . It’s water-soluble and combustible but difficult to ignite . Combustion produces toxic oxides of nitrogen .
Scientific Research Applications
Synthesis and Chemical Properties
Chlorination of Pyridine Derivatives : Chlorination of pyridine yields various chloropyridine derivatives, including 2-chloropyridine and 3,5-dichloropyridine. These compounds are crucial intermediates in synthesizing aminopyridines through hydrolysis and heating with aqueous ammonia, which can lead to compounds like 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride (Wibaut & Nicolay, 2010).
Synthesis of Dihydropyridine Derivatives : Dihydropyridine (DHP) derivatives, including 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride, have been synthesized for biological evaluation. These compounds exhibit properties such as antioxidant and metal chelating activities (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Structural Analysis : The structural characteristics of 2-amino-3,5-dichloropyridine complexes, like bond lengths and angles, provide insight into the chemical behavior and potential applications in further synthesis and reactions (Anagnostis & Turnbull, 1998).
Potential Applications in Drug Synthesis
Preparation of Antioxidants : Novel carbamate and sulfonamide derivatives of amlodipine, which include 2-(2-aminoethoxy)-3,5-dichloropyridine structures, have been synthesized and evaluated for their antioxidant properties, suggesting potential therapeutic applications (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Regioselective Amination of Pyrimidines : The amination of chloropyrimidines to yield 2-substituted aminopyrimidines, which could be related to the synthesis and functionalization of 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride, demonstrates the versatility in synthesizing complex pyridine derivatives (Smith & Buchwald, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)oxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O.ClH/c8-5-3-6(9)7(11-4-5)12-2-1-10;/h3-4H,1-2,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREGKCFZSMCZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride | |
CAS RN |
1394041-93-0 | |
Record name | Ethanamine, 2-[(3,5-dichloro-2-pyridinyl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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